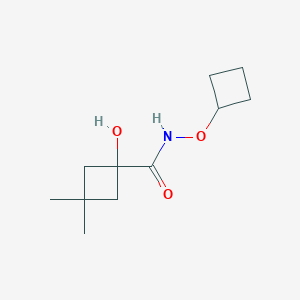![molecular formula C13H14N4O B7438636 [3-(1H-imidazol-2-yl)azetidin-1-yl]-(5-methylpyridin-3-yl)methanone](/img/structure/B7438636.png)
[3-(1H-imidazol-2-yl)azetidin-1-yl]-(5-methylpyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(1H-imidazol-2-yl)azetidin-1-yl]-(5-methylpyridin-3-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In
Wissenschaftliche Forschungsanwendungen
[3-(1H-imidazol-2-yl)azetidin-1-yl]-(5-methylpyridin-3-yl)methanone has been studied for its potential applications in medicine. It has been found to have anticancer properties and has been studied for its ability to inhibit the growth of cancer cells. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent and for its ability to modulate the immune system.
Wirkmechanismus
The mechanism of action of [3-(1H-imidazol-2-yl)azetidin-1-yl]-(5-methylpyridin-3-yl)methanone is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes that are involved in cancer cell growth and inflammation. Additionally, it has been found to modulate the immune system by inhibiting the production of certain cytokines.
Biochemical and Physiological Effects
[3-(1H-imidazol-2-yl)azetidin-1-yl]-(5-methylpyridin-3-yl)methanone has been found to have several biochemical and physiological effects. Studies have shown that this compound inhibits the growth of cancer cells and reduces inflammation. Additionally, it has been found to modulate the immune system by inhibiting the production of certain cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of [3-(1H-imidazol-2-yl)azetidin-1-yl]-(5-methylpyridin-3-yl)methanone for lab experiments is its potential applications in medicine. This compound has been found to have anticancer and anti-inflammatory properties, which makes it a promising candidate for drug development. However, one of the limitations of this compound is its complex synthesis method, which can make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several future directions for research on [3-(1H-imidazol-2-yl)azetidin-1-yl]-(5-methylpyridin-3-yl)methanone. One direction is to further study its mechanism of action and how it inhibits the growth of cancer cells and reduces inflammation. Additionally, more research is needed to determine the potential side effects of this compound and how it can be used in combination with other drugs. Furthermore, research can be conducted to optimize the synthesis method of this compound to make it more efficient and cost-effective. Finally, studies can be done to explore the potential applications of this compound in other areas of medicine, such as autoimmune diseases and infectious diseases.
Conclusion
[3-(1H-imidazol-2-yl)azetidin-1-yl]-(5-methylpyridin-3-yl)methanone is a promising compound that has gained significant attention in scientific research due to its potential applications in medicine. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. Future research can be conducted to further explore the potential applications of this compound in medicine and to optimize its synthesis method.
Synthesemethoden
The synthesis of [3-(1H-imidazol-2-yl)azetidin-1-yl]-(5-methylpyridin-3-yl)methanone has been achieved using various methods. One of the most common methods is the reaction of 3-(1H-imidazol-2-yl)azetidine with 5-methylpyridine-3-carboxaldehyde in the presence of a base. The resulting product is then purified using column chromatography. Other methods include the use of palladium-catalyzed cross-coupling reactions and the use of metal-free catalysts.
Eigenschaften
IUPAC Name |
[3-(1H-imidazol-2-yl)azetidin-1-yl]-(5-methylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-9-4-10(6-14-5-9)13(18)17-7-11(8-17)12-15-2-3-16-12/h2-6,11H,7-8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRDEZXPAQXYBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C(=O)N2CC(C2)C3=NC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(1H-imidazol-2-yl)azetidin-1-yl]-(5-methylpyridin-3-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[(1R,2R)-2-(2,6-difluorophenyl)cyclopropyl]methylamino]-5H-pyrimido[4,5-b][1,4]oxazin-6-one](/img/structure/B7438555.png)
![1-[1-[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]-3-hydroxypiperidin-3-yl]cyclobutane-1-carboxylic acid](/img/structure/B7438567.png)
![5-[1-(2,3-dihydroindole-1-carbonyl)azetidin-3-yl]-1H-pyrazole-3-carboxylic acid](/img/structure/B7438571.png)
![N-[[1-(hydroxymethyl)cyclobutyl]-(1-methylpyrazol-4-yl)methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxamide](/img/structure/B7438573.png)
![(1S,6R)-2-[6-(methylamino)pyridine-3-carbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxamide](/img/structure/B7438587.png)
![4-[2-Oxo-2-(3-propan-2-yl-2-azaspiro[3.6]decan-2-yl)ethyl]piperidine-2,6-dione](/img/structure/B7438589.png)
![N-[5-(3-hydroxyoxetan-3-yl)-1,3-thiazol-2-yl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxamide](/img/structure/B7438603.png)
![(5R,7S)-N-[2-(1-hydroxycyclopentyl)ethyl]-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B7438605.png)
![5-(1,4-Dioxan-2-ylmethylcarbamoyl)-2,2-difluorospiro[2.3]hexane-1-carboxylic acid](/img/structure/B7438610.png)
![2,2-Difluoro-5-[(6-methyl-1,3-benzodioxol-5-yl)carbamoyl]spiro[2.3]hexane-1-carboxylic acid](/img/structure/B7438612.png)
![2,2-difluoro-5-(1H-pyrazol-5-ylmethylcarbamoyl)spiro[2.3]hexane-1-carboxylic acid](/img/structure/B7438615.png)
![5-[(1-Ethyl-6-oxopyridin-3-yl)carbamoyl]-2,2-difluorospiro[2.3]hexane-1-carboxylic acid](/img/structure/B7438616.png)
![[(5S,7R)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl]-(6-methoxy-7-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone](/img/structure/B7438628.png)
